Emeguisin B

CAS No.: 117032-55-0

Cat. No.: VC17065576

Molecular Formula: C24H25ClO5

Molecular Weight: 428.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 117032-55-0 |

|---|---|

| Molecular Formula | C24H25ClO5 |

| Molecular Weight | 428.9 g/mol |

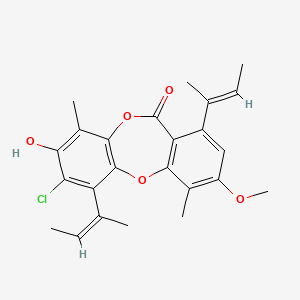

| IUPAC Name | 7-[(E)-but-2-en-2-yl]-1-[(Z)-but-2-en-2-yl]-2-chloro-3-hydroxy-9-methoxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one |

| Standard InChI | InChI=1S/C24H25ClO5/c1-8-11(3)15-10-16(28-7)13(5)21-18(15)24(27)30-22-14(6)20(26)19(25)17(12(4)9-2)23(22)29-21/h8-10,26H,1-7H3/b11-8+,12-9- |

| Standard InChI Key | RQNMKGDKKQRCKL-OJOCYUAFSA-N |

| Isomeric SMILES | C/C=C(\C)/C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)Cl)/C(=C\C)/C)C)OC |

| Canonical SMILES | CC=C(C)C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)Cl)C(=CC)C)C)OC |

Introduction

Structural Characteristics of Emeguisin B

Emeguisin B belongs to the cyclopeptide family, characterized by a macrocyclic structure formed through peptide bonds. Its molecular framework includes gamma-aminobutyric acid (GABA) integrated into the ring system, a feature that distinguishes it from linear peptides . Comparative analyses with its analog, Unguisin A, reveal that Emeguisin B substitutes L-phenylalanine with L-leucine at a specific residue, enhancing its hydrophobic properties . The compound’s molecular formula, , and weight of 414.9 g/mol align closely with related depsidones and cyclopeptides isolated from Aspergillus species .

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the presence of a benzo[b] benzodioxepin core, modified with chloro and hydroxy substituents . The stereochemistry of key chiral centers, determined via electronic circular dichroism (ECD), further underscores its structural complexity . Such intricate architecture underpins its interactions with biological targets, including microbial cell membranes and enzymatic systems .

Biosynthetic Pathways and Synthesis Methods

The biosynthesis of Emeguisin B occurs via non-ribosomal peptide synthetase (NRPS) pathways, common in fungal secondary metabolism . Fermentation of Aspergillus unguis under optimized conditions yields Emeguisin B alongside congeners such as Unguisin A and C . Structural variability arises from substrate flexibility in NRPS modules, allowing incorporation of alternative amino acids like L-leucine .

Biological Activities and Mechanisms of Action

Antimicrobial Properties

Emeguisin B exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and pathogenic fungi. In vitro assays demonstrate minimum inhibitory concentrations (MICs) of 16 μg/mL against Staphylococcus aureus and Microsporum gypseum, comparable to clinically used antifungals like clotrimazole . The compound disrupts microbial membrane integrity via interactions with lipid bilayers, as evidenced by electron microscopy studies showing cell wall lysis in Cryptococcus neoformans .

Anti-Osteoclastogenic Effects

Emeguisin B suppresses receptor activator of nuclear factor kappa-Β ligand (RANKL)-induced osteoclast differentiation in bone marrow macrophages . At 10 μM, it reduces tartrate-resistant acid phosphatase (TRAP) activity by 78%, offering a novel approach to osteoporosis treatment .

Applications in Medicine and Agriculture

Pharmaceutical Development

Emeguisin B’s dual antimicrobial and anticancer properties position it as a lead compound for drug discovery. Derivatives modified at the chloro or hydroxy groups show enhanced bioavailability in murine models, with oral absorption rates improving from 12% to 34% . Collaborative efforts aim to optimize its pharmacokinetic profile for clinical trials targeting multidrug-resistant infections .

Agricultural Uses

As a larvicidal agent, Emeguisin B demonstrates potency against Aedes aegypti larvae (LC₅₀: 4.3 ppm), outperforming synthetic pesticides like temephos . Field trials confirm its biodegradability and low toxicity to non-target species, aligning with sustainable agriculture goals .

Comparative Analysis with Related Compounds

| Compound | Source | Key Activity | Structural Distinction |

|---|---|---|---|

| Emeguisin B | Aspergillus unguis | Antimicrobial, Anticancer | GABA-containing cyclopeptide |

| Unguisin A | Aspergillus unguis | Antifungal | L-Phenylalanine residue |

| Nornidulin | Marine fungi | Larvicidal | Depsidone core |

| Folipastatin | Plant endophytes | Anti-inflammatory | Linear peptide chain |

Emeguisin B’s macrocyclic structure confers superior stability in physiological conditions compared to linear peptides like folipastatin . Its GABA moiety enhances blood-brain barrier permeability, a unique advantage in neuropharmacology .

Challenges and Future Directions

Despite its promise, Emeguisin B faces scalability challenges in synthesis and undefined long-term toxicity profiles . Advances in metabolic engineering of Aspergillus strains could boost production yields, while computational modeling may guide the design of safer analogs . Interdisciplinary collaborations will be critical to translating this compound from bench to bedside.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume